molecular formula C13H9NO3 B6314253 3-(6-Carboxypyridin-2-yl)benzaldehyde CAS No. 566198-37-6

3-(6-Carboxypyridin-2-yl)benzaldehyde

Cat. No.: B6314253
CAS No.: 566198-37-6
M. Wt: 227.21 g/mol
InChI Key: LTFYKXWXQGLZFN-UHFFFAOYSA-N
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Description

3-(6-Carboxypyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H9NO3 and a molecular weight of 227.22 g/mol . This compound features a benzaldehyde group attached to a pyridine ring, which also contains a carboxylic acid group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Carboxypyridin-2-yl)benzaldehyde typically involves the reaction of 2-pyridinecarboxylic acid with 3-formylphenylboronic acid under Suzuki coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-Carboxypyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzaldehyde or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(6-Carboxypyridin-2-yl)benzoic acid.

    Reduction: 3-(6-Carboxypyridin-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(6-Carboxypyridin-2-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(6-Carboxypyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can bind to metal ions and form coordination complexes, which can then participate in catalytic reactions or biological processes. The carboxylic acid and aldehyde groups allow it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Carboxypyridin-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(6-Carboxypyridin-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    2-Pyridinecarboxylic acid: The parent compound with a carboxylic acid group attached to the pyridine ring.

Uniqueness

3-(6-Carboxypyridin-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a carboxylic acid group on the same molecule, which allows it to participate in a wide range of chemical reactions and form diverse coordination complexes. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.

Properties

IUPAC Name

6-(3-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFYKXWXQGLZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476073
Record name 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566198-37-6
Record name 3-(6-CARBOXY(PYRIDIN-2-YL))BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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